molecular formula C16H34O2P2 B14608452 Ethyl bis[di(propan-2-yl)phosphanyl]acetate CAS No. 59356-33-1

Ethyl bis[di(propan-2-yl)phosphanyl]acetate

Cat. No.: B14608452
CAS No.: 59356-33-1
M. Wt: 320.39 g/mol
InChI Key: CVKDWWQJWRGLLB-UHFFFAOYSA-N
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Description

Ethyl bis[di(propan-2-yl)phosphanyl]acetate is an organophosphorus compound with the molecular formula C14H31O2P2 It is characterized by the presence of two di(propan-2-yl)phosphanyl groups attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl bis[di(propan-2-yl)phosphanyl]acetate typically involves the reaction of di(propan-2-yl)phosphine with ethyl bromoacetate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl bis[di(propan-2-yl)phosphanyl]acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles can be used to substitute the acetate group, depending on the desired product.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine esters, depending on the reaction conditions and reagents used .

Scientific Research Applications

Ethyl bis[di(propan-2-yl)phosphanyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl bis[di(propan-2-yl)phosphanyl]acetate involves its interaction with molecular targets such as metal ions and enzymes. The compound acts as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. In biological systems, it may interact with enzymes, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Di(propan-2-yl)phosphine: A simpler phosphine compound with similar reactivity.

    Ethyl acetate: A common ester with different functional groups.

    Bis(diphenylphosphino)ethane: A related phosphine ligand used in coordination chemistry.

Uniqueness

Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in research and industry .

Properties

CAS No.

59356-33-1

Molecular Formula

C16H34O2P2

Molecular Weight

320.39 g/mol

IUPAC Name

ethyl 2,2-bis[di(propan-2-yl)phosphanyl]acetate

InChI

InChI=1S/C16H34O2P2/c1-10-18-15(17)16(19(11(2)3)12(4)5)20(13(6)7)14(8)9/h11-14,16H,10H2,1-9H3

InChI Key

CVKDWWQJWRGLLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(P(C(C)C)C(C)C)P(C(C)C)C(C)C

Origin of Product

United States

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